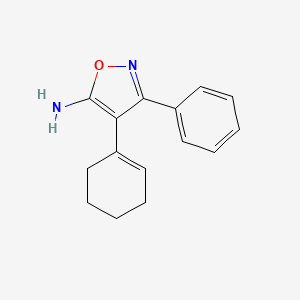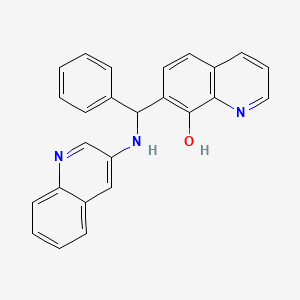
5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Morpholine-4-carbonyl)-3-phenyldihydrofuran-2(3H)-one: is an organic compound that features a morpholine ring, a phenyl group, and a dihydrofuranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholine-4-carbonyl)-3-phenyldihydrofuran-2(3H)-one typically involves the reaction of morpholine with a suitable dihydrofuranone precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives with different functional groups.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound may be used to study enzyme interactions, cellular pathways, and other biochemical processes.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Morpholine-4-carbonyl)-3-phenyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 4-(Morpholine-4-carbonyl)phenylboronic acid
- 3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester
Comparison: Compared to similar compounds, 5-(Morpholine-4-carbonyl)-3-phenyldihydrofuran-2(3H)-one is unique due to its dihydrofuranone structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
42013-30-9 |
|---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
5-(morpholine-4-carbonyl)-3-phenyloxolan-2-one |
InChI |
InChI=1S/C15H17NO4/c17-14(16-6-8-19-9-7-16)13-10-12(15(18)20-13)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
InChI Key |
KJTVROXSLJVPOO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CC(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


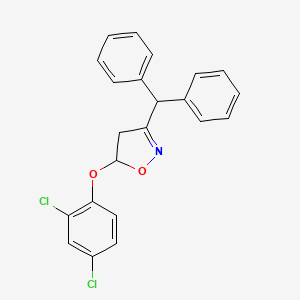
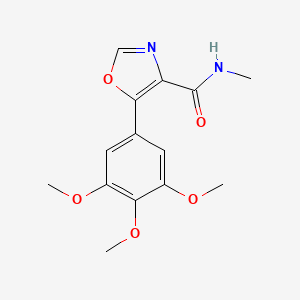


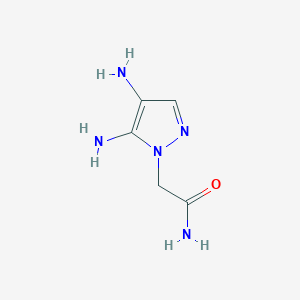
![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)
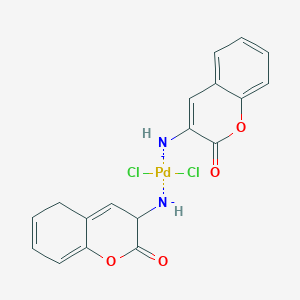
![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)
![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
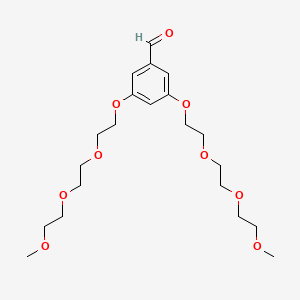
![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)
